molecular formula C15H20N4O3S B11614429 2-({5-[3-(4-Methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

2-({5-[3-(4-Methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B11614429
M. Wt: 336.4 g/mol
InChI Key: IUIBLNYSNMPOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[3-(4-Methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(4-Methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate can be reacted with thiols or disulfides to introduce the sulfanyl group.

    Attachment of the Acetohydrazide Moiety: The final step involves the reaction of the sulfanyl-substituted oxadiazole with acetic hydrazide under suitable conditions to form the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic ring and the oxadiazole moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-({5-[3-(4-Methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide
  • 2-({5-[3-(4-Methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

Uniqueness

The presence of both the methoxy and methyl groups on the aromatic ring in 2-({5-[3-(4-Methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide distinguishes it from similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.

Properties

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C15H20N4O3S/c1-10-8-12(21-2)7-6-11(10)4-3-5-14-18-19-15(22-14)23-9-13(20)17-16/h6-8H,3-5,9,16H2,1-2H3,(H,17,20)

InChI Key

IUIBLNYSNMPOHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC2=NN=C(O2)SCC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.